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molecular formula C13H12O3 B8311053 Ethyl 5-hydroxy-1-naphthoate

Ethyl 5-hydroxy-1-naphthoate

Cat. No. B8311053
M. Wt: 216.23 g/mol
InChI Key: CYWZKBKGYLYWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07037938B2

Procedure details

To a mixture of 5-hydroxy-1-naphthyl trifluoromethane-sulfonate (8.0 g) in N,N-dimethylformamide (35 ml) and ethanol (5.0 ml) were added 1,3-bis(diphenylphosphino)-propane (621 mg), palladium acetate(II) (3.7 mg) and triethylamine (1.35 g), and the mixture was stirred at 100° C. for 1 hour under carbon-monoxide. The mixture was diluted with ethyl acetate and water. The organic layer was separated, washed with brine, dried over magnesium sulfate and evaporated. The residue was purified by column chromatography on silica gel (hexane/ethyl acetate=5/1) to give ethyl 5-hydroxy-1-naphthoate (1.7 g) as a colorless oil.
Name
5-hydroxy-1-naphthyl trifluoromethane-sulfonate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
621 mg
Type
reactant
Reaction Step Two
[Compound]
Name
palladium acetate(II)
Quantity
3.7 mg
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[C:16]2[C:11](=[C:12]([OH:17])[CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1)(=O)=O.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.[C:56]([O:59][CH2:60][CH3:61])(=[O:58])C>CN(C)C=O.C(O)C.O>[OH:17][C:12]1[CH:13]=[CH:14][CH:15]=[C:16]2[C:11]=1[CH:10]=[CH:9][CH:8]=[C:7]2[C:56]([O:59][CH2:60][CH3:61])=[O:58]

Inputs

Step One
Name
5-hydroxy-1-naphthyl trifluoromethane-sulfonate
Quantity
8 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC=CC2=C(C=CC=C12)O)(F)F
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
621 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
palladium acetate(II)
Quantity
3.7 mg
Type
reactant
Smiles
Name
Quantity
1.35 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 1 hour under carbon-monoxide
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (hexane/ethyl acetate=5/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C2C=CC=C(C2=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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